3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one
Description
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one is a fused heterocyclic compound combining a pyrimidine ring with a benzothiazole moiety, substituted with a dimethylamino propenoyl group.
Properties
IUPAC Name |
3-[3-(dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-17(2)8-7-12(19)10-9-16-15-18(14(10)20)11-5-3-4-6-13(11)21-15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALAPHCWLVSTKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C2N(C1=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves multi-step reactions. One common method includes the reaction of 2-aminobenzothiazole with an appropriate aldehyde and malononitrile in the presence of a catalyst such as magnesium oxide or 12-tungstophosphoric acid . This approach is advantageous due to its high yield and the use of readily available catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[2,1-b][1,3]benzothiazol-4-one derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a detailed comparison:
Table 1: Key Structural and Functional Differences
*Estimated based on analogous structures.
Key Findings:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF3 in 3q) increase lipophilicity, enhancing blood-brain barrier penetration but reducing aqueous solubility . Electron-donating groups (e.g., dimethylamino in the target compound) improve solubility and may facilitate target binding via hydrogen bonding . Imino derivatives (e.g., 3-cyano-4-imino-2-methylthio) show enhanced bioactivity, likely due to imino-mediated interactions with enzymes or receptors .
Synthetic Accessibility: Microwave-assisted methods () reduce reaction times for dimethylamino derivatives. Solvent-free syntheses () are eco-friendly and scalable for chlorobenzyl derivatives. Catalyst-free protocols () simplify purification for hydroxyl-substituted intermediates.
Structural Confirmation: X-ray crystallography validated the planar geometry of trifluoromethyl derivatives (e.g., 3f in ), critical for understanding binding modes . NMR and HRMS data () confirm substituent positioning in chlorobenzyl and cyano-imino analogs.
Research Implications
The dimethylamino propenoyl substituent distinguishes the target compound from analogs by balancing solubility and reactivity. Future studies should explore:
- Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., replacing dimethylamino with morpholino) to optimize potency.
- Biological Screening : Comparative assays against cancer cell lines or microbial targets to quantify efficacy vs. analogs like 3q or 3e .
- Thermodynamic Studies : Impact of substituents on melting points (e.g., 3q melts at 258–260°C vs. lower ranges for polar derivatives) .
Biological Activity
The compound 3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one , with the CAS number 343375-13-3, is a synthetic derivative belonging to the class of pyrimidine and benzothiazole compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula : C15H13N3O2S
- Molecular Weight : 299.35 g/mol
- Boiling Point : Approximately 468.9 °C (predicted)
- Density : 1.34 g/cm³ (predicted) .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzothiazole and pyrimidine exhibit significant antimicrobial properties. For instance, a study reported the minimum inhibitory concentration (MIC) of a related thiazolo-pyrimidine analog against various bacteria:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <40 |
| Bacillus subtilis | <47 |
| Salmonella typhimurium | <132 |
| Candida albicans | <207 |
These findings indicate a broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Benzothiazole derivatives have been shown to inhibit critical pathways involved in cancer cell proliferation. For example, molecular docking studies indicated that these compounds can effectively bind to targets such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and cancer cell metabolism .
A notable case study highlighted the efficacy of a benzothiazole derivative in inhibiting tumor growth in animal models, demonstrating significant reductions in tumor size compared to controls.
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo-pyrimidine compounds have also been investigated. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. In vitro studies indicated that certain derivatives could reduce levels of TNF-alpha and IL-6 in activated macrophages, suggesting their utility in treating inflammatory diseases .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of these compounds is crucial for their therapeutic effectiveness. A study utilizing SwissADME predictions found that certain derivatives exhibited favorable lipophilicity (Log P = 1.45) and good bioavailability (estimated at 0.55), making them promising candidates for further development .
Study 1: Antibacterial Efficacy
In a controlled laboratory setting, the antibacterial efficacy of various benzothiazole derivatives was tested against clinical isolates of S. aureus and E. coli. The study found that modifications at specific positions on the benzothiazole ring enhanced antibacterial activity significantly.
Study 2: Cancer Cell Line Testing
In vitro assays using human cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathways. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 5 µM for certain derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
